

Exploring the Structure-Activity Relationship (SAR) of 2-Phenylindole Derivatives

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Compound of Interest

Compound Name: 6-phenyl-2,3-dihydro-1H-indole

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antiviral effects. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern these activities. By dissecting the influence of substituent modifications at various positions on the indole and phenyl rings, we aim to provide a rational framework for the design of next-generation therapeutics. This document delves into the mechanisms of action, presents quantitative biological data, and offers detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The 2-Phenylindole Scaffold - A Privileged Core in Medicinal Chemistry Significance and Therapeutic Potential

The indole ring system is a cornerstone of biologically active molecules, found in natural products, pharmaceuticals, and agrochemicals.[1] When substituted with a phenyl group at the C-2 position, the resulting 2-phenylindole core gains a unique three-dimensional structure that allows for diverse interactions with various biological targets. This versatility has made it a focal point of extensive research, leading to the discovery of compounds with applications in oncology, infectious diseases, and inflammatory conditions.[2]

Overview of Biological Activities

The therapeutic promise of 2-phenylindole derivatives stems from their ability to modulate multiple cellular pathways:

- **Anticancer Activity:** These compounds have been shown to induce apoptosis and inhibit cell proliferation in a wide range of cancer cell lines, including those of the breast, lung, and leukemia.[1][2] Key mechanisms include the inhibition of tubulin polymerization, modulation of critical cell cycle kinases, and interaction with hormone receptors.[2][3]
- **Antimicrobial Activity:** With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. 2-Phenylindole derivatives have shown potent activity against challenging pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and various Gram-negative bacteria.[4][5]
- **Antiviral Activity:** The scaffold has proven effective against a variety of viruses. Derivatives have been identified that inhibit key viral enzymes and processes, demonstrating activity against influenza viruses, human immunodeficiency virus (HIV), and coronaviruses.[6][7]

Rationale for SAR-Guided Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It provides a causal link between the chemical structure of a molecule and its biological effect. For the 2-phenylindole scaffold, SAR studies allow for the rational design of more potent and selective drug candidates by identifying which functional groups and substitution patterns are critical for a desired biological activity. This knowledge-driven approach accelerates the drug discovery process, enabling the optimization of lead compounds for improved efficacy and reduced toxicity.

Synthetic Strategies for 2-Phenylindole Derivatives

The synthesis of the 2-phenylindole core is well-established, with both classical and modern methods available to researchers.

Classical Approaches: Fischer Indole Synthesis

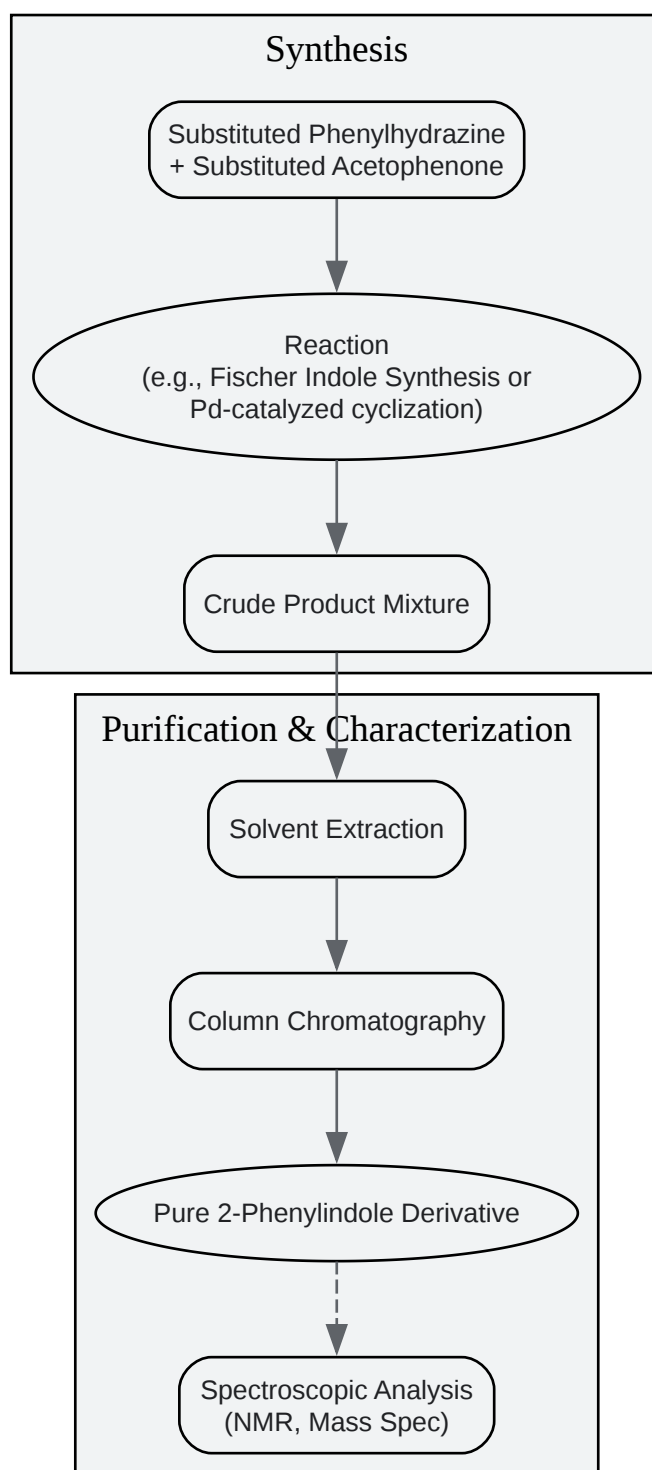
The Fischer indole synthesis is a historic and versatile method for constructing the indole ring. It involves the acid-catalyzed reaction of a phenylhydrazine with an acetophenone derivative.^[1] While effective, this method can sometimes require harsh conditions and may not be suitable for sensitive substrates.

Modern Palladium-Catalyzed Methodologies

Contemporary organic synthesis often employs palladium-catalyzed cross-coupling reactions to form the 2-phenylindole skeleton. These methods, such as one-pot Sonogashira-type alkynylation followed by base-assisted cycloaddition, offer milder reaction conditions and greater functional group tolerance, making them highly attractive for building diverse compound libraries.

Workflow for a General Synthetic Protocol

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-phenylindole derivatives, applicable to both classical and modern methods.



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Caption: Generalized workflow for synthesis and purification.

Anticancer Activity: Targeting Cell Proliferation and Survival

2-Phenylindole derivatives exert their anticancer effects through multiple mechanisms, making them attractive candidates for multitargeted cancer therapy.[3][8]

Mechanism I: Inhibition of Tubulin Polymerization

A primary mechanism of action for many potent 2-phenylindole derivatives is the disruption of microtubule dynamics.[2] Microtubules are essential for the formation of the mitotic spindle during cell division.

Similar to the natural product combretastatin A-4, these compounds often bind to the colchicine site on β -tubulin.[9][10] This binding prevents the polymerization of tubulin into microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[11]

The antiproliferative activity is highly dependent on the substitution pattern:

- 2-Phenyl Ring: Methoxy groups are particularly important. A 4-methoxy group on the 2-phenyl ring often leads to a significant increase in activity.[10][11]
- Indole Ring:
 - N-1 Position: Substitution at the N-1 position is generally well-tolerated and can be used to modulate physicochemical properties.
 - C-3 Position: A formyl (-CHO) group at the C-3 position has been shown to be a key feature for potent antimetabolic activity.[10][11]
 - C-5 Position: Lipophilic or alkyl substituents at the C-5 position can enhance potency.[11]

Compound ID	Substituents	Cell Line	IC50 (μM)	Reference
3e	6-methoxy-indole, 4-methoxyphenyl	MDA-MB-231	0.035	[10]
31	Bis-indole structure	MCF-7	2.71	[9]
86	Indole-combretastatin conjugate	MCF-7	1.86	[9]

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules in vitro.

Materials:

- Tubulin protein (>99% pure)
- GTP (Guanosine triphosphate) solution
- Polymerization buffer (e.g., PEM buffer)
- Test compounds dissolved in DMSO
- Microplate reader capable of reading absorbance at 340 nm

Procedure:

- Preparation: Prepare a reaction mixture containing polymerization buffer, GTP, and tubulin on ice.
- Compound Addition: Add various concentrations of the test compound or vehicle control (DMSO) to the wells of a 96-well plate.
- Initiation: Add the tubulin reaction mixture to each well to initiate the reaction.

- **Measurement:** Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- **Data Analysis:** Plot absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism II: Modulation of Kinase Activity (CDK2, EGFR)

Cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) are often dysregulated in cancer, making them prime therapeutic targets.^{[3][12]}

CDK2 is crucial for the G1/S transition in the cell cycle, while EGFR signaling promotes cell growth and proliferation. Inhibiting these kinases can halt cancer progression.

Computational studies, including 3D-QSAR and molecular docking, have provided insights into the structural requirements for kinase inhibition.^{[3][13]} The 2-phenylindole scaffold can be decorated with functional groups that interact with the ATP-binding pockets of these kinases, leading to their inhibition.

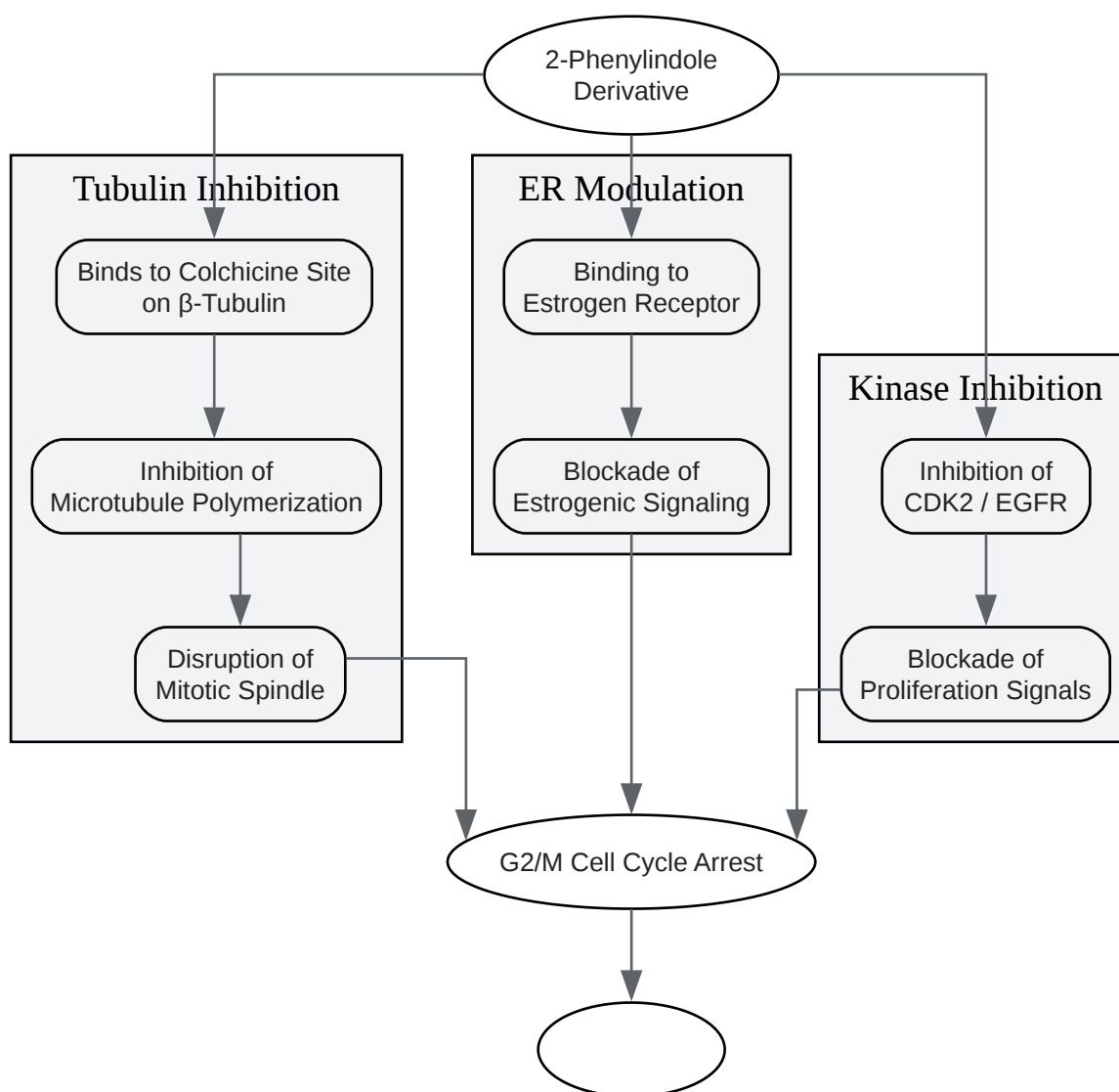
Compound	Target Kinase	Binding Affinity (kcal/mol)	Reference
Pred1	CDK2	-8.7	[3]
Pred1	EGFR	-8.3	[3]
Pred9	CDK2	-8.8	[3]
Pred9	EGFR	-9.8	[3]

Mechanism III: Estrogen Receptor (ER) Modulation

In hormone-dependent breast cancers, the estrogen receptor (ER) is a key driver of tumor growth.^[9]

2-Phenylindole derivatives can act as selective estrogen receptor modulators (SERMs), binding to the ER and blocking the proliferative signals of estrogen. This makes them particularly promising for the treatment of ER-positive breast cancers.[9][14]

The design of these compounds often involves mimicking the structure of known ER ligands. Bis-indole structures and conjugates with other bioactive molecules have been explored to enhance ER binding and antiproliferative effects.[9]



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Caption: Anticancer mechanisms of 2-phenylindole derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the 2-phenylindole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

- Cancer cell line of interest
- Test compound
- Phosphate-Buffered Saline (PBS)
- Ice-cold 70% Ethanol
- Propidium Iodide (PI) staining solution containing RNase A
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
- **Harvesting:** Harvest the cells by trypsinization and wash with PBS.
- **Fixation:** Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
- **Staining:** Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark for 30 minutes.
- **Analysis:** Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
- **Data Interpretation:** An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Antimicrobial Activity: Combating Bacterial Resistance

2-Phenylindole derivatives have emerged as a promising class of antimicrobial agents.[\[4\]](#)[\[15\]](#)

Targeting Gram-Positive Bacteria (e.g., MRSA)

Methicillin-resistant *Staphylococcus aureus* (MRSA) is a major cause of hospital and community-acquired infections.[\[16\]](#)

Some indole derivatives can inhibit bacterial efflux pumps, such as the NorA efflux pump in *S. aureus*.[\[5\]](#) These pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. Other potential mechanisms include disruption of the bacterial cell membrane and inhibition of essential enzymes.[\[16\]](#)

- Halogens: The presence of halogens (e.g., Chlorine, Fluorine) on either the indole or phenyl ring can enhance antibacterial activity.[\[4\]](#)[\[15\]](#)
- Aliphatic Chains: The introduction of short-chain aliphatic hydrocarbons can also improve potency and reduce toxicity.[\[4\]](#)[\[15\]](#)
- 5-Nitro Group: A nitro group at the C-5 position of the indole ring has been identified as a key feature for NorA efflux pump inhibition.[\[5\]](#)

Compound ID	Substituents	Strain	MIC ($\mu\text{g/mL}$)	Reference
3f	6-Cl-indole	MRSA	8	[4] [17]
3o	2-CH ₃ -phenyl	MRSA	8	[4] [17]
7g	4-methylsulfonylphenyl	MRSA	N/A	[18]

Targeting Gram-Negative Bacteria (e.g., *E. coli*)

Gram-negative bacteria present a greater challenge due to their outer membrane, which acts as a permeability barrier.

Overcoming the outer membrane is key to achieving activity against Gram-negative bacteria. SAR studies often focus on modifications that improve permeability or target outer membrane proteins.

- **Hydrophobicity/Hydrophilicity Balance:** A careful balance of lipophilic and polar groups is required to facilitate passage through the bacterial cell envelope.
- **p-Fluoro Group:** A para-fluoro substituent on the phenyl ring has been shown to be important for overcoming efflux in *E. coli*.[\[19\]](#)

Compound ID	Substituents	Strain	MIC ($\mu\text{g/mL}$)	Reference
3f	6-Cl-indole	<i>E. coli</i>	16	[4] [17]
3r	3-OCH ₃ -phenyl	<i>E. coli</i>	4	[4] [17]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial strains (e.g., MRSA, *E. coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compounds dissolved in DMSO
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- **Serial Dilution:** Prepare two-fold serial dilutions of the test compound in CAMHB directly in the wells of a 96-well plate.

- Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: A Broad-Spectrum Approach

The 2-phenylindole scaffold is a versatile platform for the development of antiviral agents.

Targeting Influenza Virus

Derivatives of 2-phenylindole can inhibit key viral proteins. Some may act as neuraminidase inhibitors, preventing the release of new virus particles from infected cells.[20][21] Others, structurally related to the drug Arbidol, can inhibit hemagglutinin, which is crucial for viral entry into host cells.[22]

- Indole-2-carboxylates: This class has shown broad-spectrum antiviral activity.[7]
- Alkyloxy Groups: Substitutions at various positions of the indole ring with alkyloxy groups can modulate activity, although their presence at the C-4 position is not always crucial.[7]

Targeting Human Immunodeficiency Virus (HIV)

Several indole-based compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[23][24] They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inactivates it and halts viral DNA synthesis.

- Indole-based α -amino acids: This novel class has yielded highly potent candidates.[23]
- Pyrido[1,2a]indoles: Fused ring systems based on the indole core have also been identified as potent NNRTIs.[24]

- Substituent Variation: The antiviral potency is highly sensitive to the nature and position of substituents on the indole and phenyl rings.[\[23\]](#)

Quantitative Data on Antiviral Efficacy (EC50/IC50)

Compound ID	Target Virus	Assay	EC50/IC50 (μM)	Reference
14f	Influenza A	Antiviral	7.53	[7]
8f	Coxsackie B3	Antiviral	N/A (SI=17.1)	[7]
19	HIV-1	TZM-bl	0.060	[23]
29	HIV-1	TZM-bl	0.045	[23]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.

Materials:

- Host cell line permissive to the virus (e.g., MDCK for influenza, VeroE6 for coronaviruses)
- Virus stock of known titer
- Test compound
- Culture medium and overlay medium (containing agar or methylcellulose)
- Crystal violet staining solution

Procedure:

- Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
- Infection: Remove the medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).

- **Compound Treatment:** After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.
- **Incubation:** Incubate the plates for 2-3 days to allow for plaque formation.
- **Staining:** Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. Viable cells will be stained, while areas of cell death due to viral replication (plaques) will remain clear.
- **Quantification:** Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction for each compound concentration relative to a no-drug control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Perspectives

Summary of Key SAR Findings

The 2-phenylindole scaffold has proven to be a remarkably fruitful starting point for the development of diverse therapeutic agents. Key SAR insights include the critical role of methoxy groups on the 2-phenyl ring for antitubulin activity, the importance of halogens and lipophilic groups for antibacterial efficacy, and the potential for various substitutions to confer potent antiviral activity.

Challenges in the Development of 2-Phenylindole-Based Therapeutics

Despite their promise, challenges remain. Issues such as optimizing pharmacokinetic properties (ADMET), ensuring target selectivity to minimize off-target effects, and overcoming potential resistance mechanisms must be addressed as these compounds move through the drug development pipeline.

Future Directions for Research and Optimization

Future research will likely focus on several key areas:

- **Multitargeted Agents:** Designing single molecules that can hit multiple targets (e.g., both tubulin and a kinase) could lead to synergistic anticancer effects and overcome resistance.[3][8]
- **Conjugate Molecules:** Linking the 2-phenylindole scaffold to other pharmacophores can create hybrid molecules with enhanced or novel activities.[9]
- **Computational Approaches:** The continued use of 3D-QSAR, molecular docking, and molecular dynamics simulations will be crucial for the rational design and prediction of the activity of new derivatives.[3][13]

By leveraging the extensive SAR knowledge base and employing modern drug design strategies, the 2-phenylindole scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.

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